3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol
Overview
Description
3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol (CATFP) is a fluoroalkyl-substituted phenylamine. It is a synthetic molecule that has been studied for its potential applications in a variety of fields, including medicine and materials science. CATFP has been found to have various biochemical and physiological effects, which makes it a promising candidate for further research and development.
Scientific Research Applications
Chemical Sensitivities and Contact Dermatitis
- A study on employees in a chemical factory found that chemical sensitivities were prevalent, including sensitivities to chemical substances like 2‐amino‐4‐chlorophenol. Such substances, including derivatives similar to 3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol, can lead to industrial contact dermatitis, highlighting the importance of monitoring and controlling exposure in industrial settings (Naniwa, 1979).
Metabolism and Biochemical Pathways
- Halothane, a compound with a similar structure (2-bromo-2-chloro-1,1,1-trifluoroethane), was studied to understand its metabolism in humans. The study identified major metabolites and their biochemical pathways, providing insights into the metabolism of halogenated compounds, which could be relevant for understanding the metabolism of 3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol (Cohen et al., 1975).
Advanced Analytical Techniques
- Accelerator mass spectrometry (AMS) was utilized to analyze samples containing a farnesyl transferase inhibitor with a similar structure to 3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol. This showcases the use of advanced analytical techniques to study the metabolism and pharmacokinetics of complex molecules, which can be applied to research involving 3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol (Garner et al., 2002).
Application in Understanding Pharmacodynamics
- The pharmacokinetics and metabolism of Ticagrelor, a molecule with a complex structure involving aromatic rings and halogens, similar to 3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol, were extensively studied. This research provides a framework for understanding how such complex molecules behave in the body, which can be informative for studying the pharmacodynamics of 3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol (Teng et al., 2010).
properties
IUPAC Name |
3-(2-chloroanilino)-1,1,1-trifluoropropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO/c10-6-3-1-2-4-7(6)14-5-8(15)9(11,12)13/h1-4,8,14-15H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKNMCMCGYJPAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(C(F)(F)F)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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